REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([C:5](=[O:6])[OH:7])[c:8]([Cl:13])[cH:9][cH:10][c:11]1[Cl:12].[CH3:53][OH:54].[Cl:14][c:15]1[cH:16][c:17]([Cl:18])[c:19]([Cl:20])[cH:21][cH:22]1.[Cl:23][c:24]1[c:25]([Cl:26])[c:27]([Cl:28])[cH:29][cH:30][cH:31]1.[Na+:42].[O:50]=[C:51]=[O:52].[OH-:41].[OH:32][c:33]1[c:34]([Cl:35])[cH:36][cH:37][c:38]([Cl:39])[cH:40]1.[OH:43][c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1>>[OH:2][c:3]1[c:4]([C:5](=[O:6])[OH:7])[c:8]([Cl:13])[cH:9][cH:10][c:11]1[Cl:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(Cl)ccc(Cl)c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc(Cl)c(Cl)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Cl)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Oc1cc(Cl)ccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(O)c1c(Cl)ccc(Cl)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |